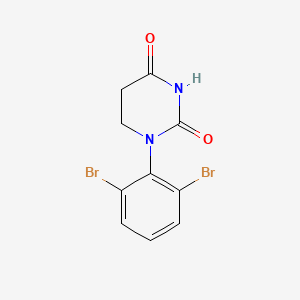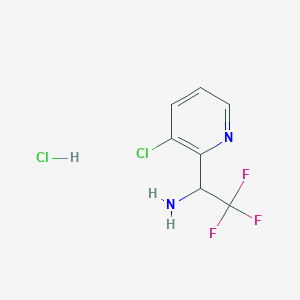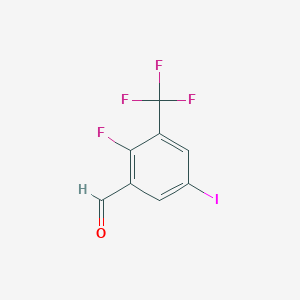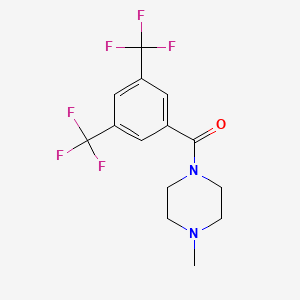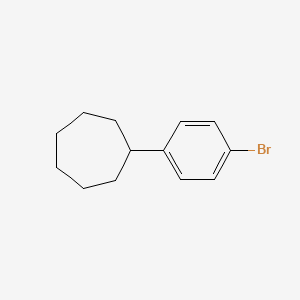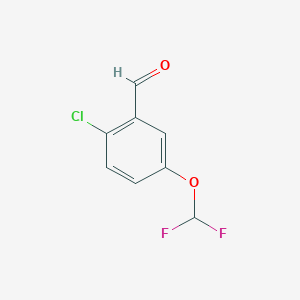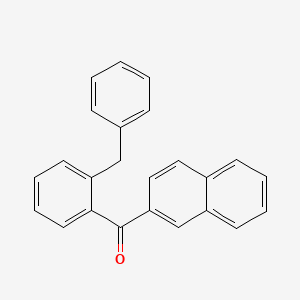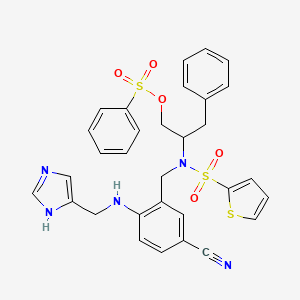
2-(N-(2-(((1H-Imidazol-4-yl)methyl)amino)-5-cyanobenzyl)thiophene-2-sulfonamido)-3-phenylpropyl benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-(2-(((1H-Imidazol-4-yl)methyl)amino)-5-cyanobenzyl)thiophene-2-sulfonamido)-3-phenylpropyl benzenesulfonate is a complex organic compound that features a variety of functional groups, including imidazole, thiophene, sulfonamide, and benzenesulfonate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(2-(((1H-Imidazol-4-yl)methyl)amino)-5-cyanobenzyl)thiophene-2-sulfonamido)-3-phenylpropyl benzenesulfonate involves multiple steps, each requiring specific reagents and conditions:
Formation of the Imidazole Derivative: The initial step involves the synthesis of the imidazole derivative. This can be achieved by reacting 1H-imidazole with formaldehyde and a suitable amine under acidic conditions.
Introduction of the Cyanobenzyl Group: The next step involves the introduction of the cyanobenzyl group. This can be done by reacting the imidazole derivative with 5-cyanobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Thiophene Sulfonamide: The thiophene-2-sulfonamide group is introduced by reacting thiophene-2-sulfonyl chloride with the intermediate product in the presence of a base.
Coupling with 3-Phenylpropyl Benzenesulfonate: The final step involves coupling the intermediate with 3-phenylpropyl benzenesulfonate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and imidazole rings.
Reduction: Reduction reactions can occur at the sulfonamide group, converting it to a sulfonic acid or sulfonate ester.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include sulfonic acids or sulfonate esters.
Substitution: Products will vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Due to its complex structure, this compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: The compound’s unique properties may make it useful in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(N-(2-(((1H-Imidazol-4-yl)methyl)amino)-5-cyanobenzyl)thiophene-2-sulfonamido)-3-phenylpropyl benzenesulfonate is likely to involve its interaction with specific molecular targets such as enzymes or receptors. The imidazole and thiophene rings may play a crucial role in binding to these targets, while the sulfonamide and benzenesulfonate groups may enhance the compound’s solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(N-(2-(((1H-Imidazol-4-yl)methyl)amino)-5-cyanobenzyl)thiophene-2-sulfonamido)-3-phenylpropyl benzenesulfonate:
Other Imidazole Derivatives: Compounds such as 1H-imidazole-4-carboxamide have similar structural features but differ in their functional groups and applications.
Thiophene Sulfonamides: Compounds such as thiophene-2-sulfonamide have similar sulfonamide groups but lack the complex structure of the target compound.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which may confer unique biological and chemical properties. This makes it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
530145-63-2 |
|---|---|
Molekularformel |
C31H29N5O5S3 |
Molekulargewicht |
647.8 g/mol |
IUPAC-Name |
[2-[[5-cyano-2-(1H-imidazol-5-ylmethylamino)phenyl]methyl-thiophen-2-ylsulfonylamino]-3-phenylpropyl] benzenesulfonate |
InChI |
InChI=1S/C31H29N5O5S3/c32-18-25-13-14-30(34-20-27-19-33-23-35-27)26(16-25)21-36(43(37,38)31-12-7-15-42-31)28(17-24-8-3-1-4-9-24)22-41-44(39,40)29-10-5-2-6-11-29/h1-16,19,23,28,34H,17,20-22H2,(H,33,35) |
InChI-Schlüssel |
OSQOXMGRPLYNOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(COS(=O)(=O)C2=CC=CC=C2)N(CC3=C(C=CC(=C3)C#N)NCC4=CN=CN4)S(=O)(=O)C5=CC=CS5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-hydroxy-2,2,7-trimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14773378.png)
![3-Amino-4-(2-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one](/img/structure/B14773391.png)
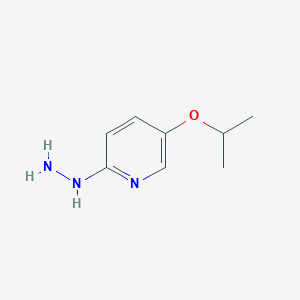

![Tert-butyl 7-(2-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B14773401.png)

